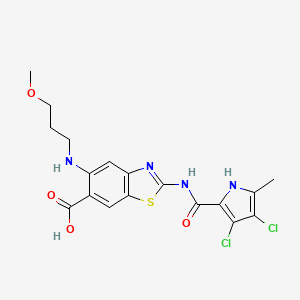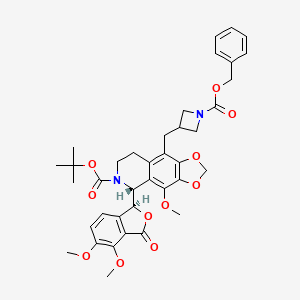
Anticancer agent 184
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is particularly effective against tumors with homologous recombination deficiency, such as prostate, breast, ovarian, pancreatic, lung, and colon cancers . This compound is a prodrug that metabolizes into an active form through the oxidoreductase activity of the enzyme prostaglandin reductase 1, which is frequently elevated in multiple solid tumor types .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 184 involves multiple steps, starting from the acylfulvene scaffoldThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a continuous flow synthesis approach, which offers several advantages over traditional batch processes. Continuous flow synthesis provides better heat and mass transfer, improved process control, and safety. It also allows for the integration of in-line analysis and purification tools, making the production process more efficient and scalable .
Analyse Chemischer Reaktionen
Types of Reactions
Anticancer agent 184 undergoes several types of chemical reactions, including:
Oxidation: This reaction is crucial for the activation of the prodrug into its active form.
Reduction: Involves the reduction of specific functional groups to enhance its anticancer activity.
Substitution: Functional groups on the acylfulvene scaffold can be substituted to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yield and purity .
Major Products Formed
The major products formed from these reactions include the active form of this compound, which exhibits potent anticancer activity by inducing DNA double-strand breaks in cancer cells .
Wissenschaftliche Forschungsanwendungen
Anticancer agent 184 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of acylfulvene derivatives.
Industry: Potentially used in the development of new anticancer drugs and therapies.
Wirkmechanismus
Anticancer agent 184 exerts its effects by inducing DNA double-strand breaks in cancer cells. This is achieved through the activation of the prodrug by the enzyme prostaglandin reductase 1. The compound targets key components of the homologous recombination pathway, such as BRCA2 and ataxia telangiectasia mutated, leading to increased sensitivity of cancer cells to DNA damage . Additionally, it induces apoptosis by blocking the S phase of the cell cycle .
Vergleich Mit ähnlichen Verbindungen
Anticancer agent 184 is unique compared to other similar compounds due to its potent activity against homologous recombination-deficient tumors and its ability to induce durable tumor regression in preclinical models. Similar compounds include:
Docetaxel: A chemotherapy agent used in prostate cancer.
Olaparib/Niraparib: Poly-ADP ribose polymerase inhibitors used in triple-negative breast cancer.
Doxorubicin/Cyclophosphamide: Chemotherapy agents used in various cancers
This compound outperforms these compounds in terms of onset, duration, and robustness of response in patient-derived xenograft models .
Eigenschaften
Molekularformel |
C38H42N2O11 |
|---|---|
Molekulargewicht |
702.7 g/mol |
IUPAC-Name |
tert-butyl (5R)-5-[(1S)-4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl]-4-methoxy-9-[(1-phenylmethoxycarbonylazetidin-3-yl)methyl]-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline-6-carboxylate |
InChI |
InChI=1S/C38H42N2O11/c1-38(2,3)51-37(43)40-15-14-23-25(16-22-17-39(18-22)36(42)47-19-21-10-8-7-9-11-21)31-34(49-20-48-31)33(46-6)27(23)29(40)30-24-12-13-26(44-4)32(45-5)28(24)35(41)50-30/h7-13,22,29-30H,14-20H2,1-6H3/t29-,30+/m1/s1 |
InChI-Schlüssel |
LLIJHERMNDDDKO-IHLOFXLRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)CC6CN(C6)C(=O)OCC7=CC=CC=C7 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)CC6CN(C6)C(=O)OCC7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



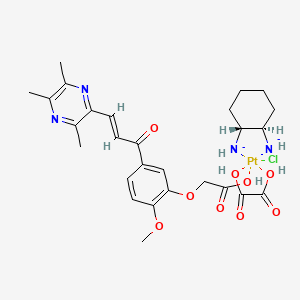
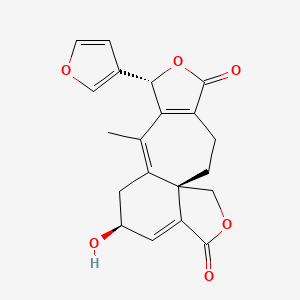
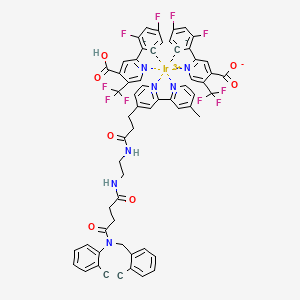
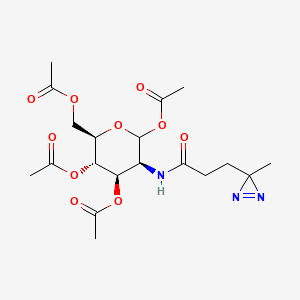

![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B12385009.png)
![trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B12385025.png)
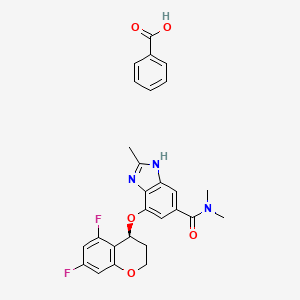
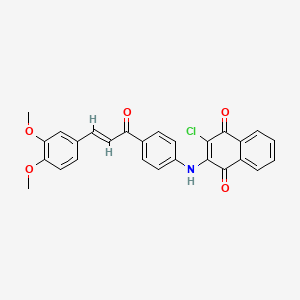
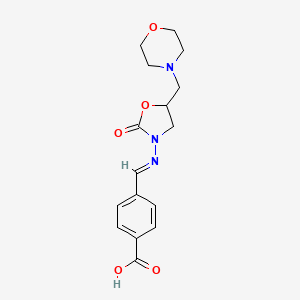
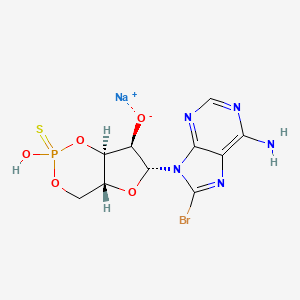
![N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide](/img/structure/B12385042.png)
